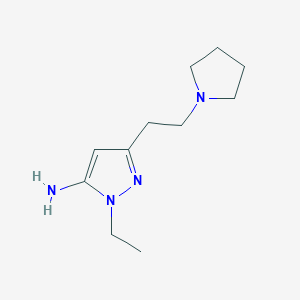
2-ethyl-5-(2-pyrrolidin-1-ylethyl)pyrazol-3-amine
Description
2-ethyl-5-(2-pyrrolidin-1-ylethyl)pyrazol-3-amine is a complex organic compound that features a pyrazole ring substituted with an ethyl group and a pyrrolidinyl ethyl group
Propriétés
Formule moléculaire |
C11H20N4 |
|---|---|
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
2-ethyl-5-(2-pyrrolidin-1-ylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C11H20N4/c1-2-15-11(12)9-10(13-15)5-8-14-6-3-4-7-14/h9H,2-8,12H2,1H3 |
Clé InChI |
BNFBZXVAVRBANV-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=CC(=N1)CCN2CCCC2)N |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-5-(2-pyrrolidin-1-ylethyl)pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Substitution with Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.
Introduction of Pyrrolidinyl Ethyl Group: The pyrrolidinyl ethyl group can be added through a nucleophilic substitution reaction using a pyrrolidine derivative and an appropriate leaving group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
2-ethyl-5-(2-pyrrolidin-1-ylethyl)pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrrolidinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the pyrazole ring or pyrrolidinyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-ethyl-5-(2-pyrrolidin-1-ylethyl)pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-ethyl-5-(2-pyrrolidin-1-ylethyl)pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-ethyl-3-[2-(1-pyrrolidinyl)ethyl]-1H-indole: Similar structure but with an indole ring instead of a pyrazole ring.
1-ethyl-3-[2-(1-pyrrolidinyl)ethyl]-1H-pyrrole: Similar structure but with a pyrrole ring instead of a pyrazole ring.
Uniqueness
2-ethyl-5-(2-pyrrolidin-1-ylethyl)pyrazol-3-amine is unique due to the presence of both the pyrazole ring and the pyrrolidinyl ethyl group, which confer distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


